molecular formula C6H5N3O B1396701 Pyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1580489-59-3

Pyrazolo[1,5-a]pyrimidin-6-ol

カタログ番号: B1396701
CAS番号: 1580489-59-3
分子量: 135.12 g/mol
InChIキー: HRTWUWCOINVHEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidin-6-ol (CAS 1580489-59-3) is a high-purity chemical intermediate with the molecular formula C6H5N3O and a molecular weight of 135.123 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, a fused, rigid, and planar N-heterocyclic system that is recognized as a privileged scaffold in medicinal chemistry and drug discovery . The synthetic versatility of this core allows for extensive structural modifications, making it an invaluable building block for combinatorial library design and the development of novel bioactive compounds . The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous compounds with significant biological activities. Research highlights its prominent role in the synthesis of molecules with anticancer potential and selective enzymatic inhibitory activity . Specifically, derivatives have been rationally designed as dual inhibitors of tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK), presenting a novel approach for the treatment of non-small cell lung cancer (NSCLC) . Furthermore, this scaffold is a central component of selective PI3Kδ inhibitors, which are being investigated as potential inhaled drugs for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The core structure is also found in commercial drugs like the hypnotic Zaleplon, underscoring its therapeutic relevance . This product is provided for research use only and is strictly intended for laboratory and chemical synthesis applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTWUWCOINVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580489-59-3
Record name pyrazolo[1,5-a]pyrimidin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Addressing Off Target Effects:a Key Aspect of Optimization is Minimizing Unwanted Interactions with Other Proteins, Such As the Herg Channel, Which Can Lead to Cardiotoxicity. in the Development of Pim 1 Inhibitors, Replacing a Basic Amine Moiety with Neutral Functional Groups E.g., Hydroxyl, Ether Successfully Addressed Herg Inhibition Without Compromising Potency Against the Primary Target.nih.gov

CompoundC(2) SubstituentC(5) SubstituentPI3Kδ IC50 (nM)Selectivity (PI3Kγ/δ)
1 -2-difluoromethylbenzimidazole475Poor
6 tert-butyl piperazine2-difluoromethylbenzimidazole18939
11 N/A1-methyl-1H-indole52N/A

This table shows the optimization of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors. Strategic modifications at the C(2) and C(5) positions led to a significant increase in potency and selectivity (Compound 6 vs. the initial hit Compound 1). Data sourced from mdpi.com.


Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 6 Ol and Its Analogs

Impact of Substituent Patterns on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of various substituents on the fused ring system. rsc.org SAR studies have revealed that modifying these substituents can dramatically alter a compound's potency and selectivity against specific biological targets, such as protein kinases. rsc.orgnih.gov

The location of substituents on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of inhibitory activity. Research has consistently shown that certain positions are more amenable to modification and crucial for target engagement.

For instance, in the development of Pim-1 kinase inhibitors, the substituent at the 5-position was found to be more critical for potency than the one at the 3-position. nih.gov An analysis of fragment activity demonstrated that installing a trans-4-aminocyclohexanol (B47343) group at the 5-position increased potency by approximately 100-fold, whereas introducing an aryl group at the 3-position resulted in only a 10-fold increase. nih.gov The complete loss of potency in a compound with a shorter linker at the 5-position further underscored the importance of this position for maintaining key hydrogen bonding interactions with the target kinase. nih.gov

Compound FragmentSubstitution PatternPim-1 IC50
17 3-bromo-5-chloroInactive
18 3-aryl-5-chloro5 µM
19 5-substituted (trans-4-aminocyclohexanol)294 nM
9 3-aryl and 5-substituted27 nM

This table illustrates the differential impact of substituents at the 3- and 5-positions on Pim-1 kinase inhibition, with the 5-position being more critical for potency. Data sourced from nih.gov.

Similarly, studies on Tropomyosin receptor kinase (Trk) inhibitors revealed that an amide bond at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity. mdpi.com This effect was further amplified by a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position. mdpi.com For inhibitors of PI3Kδ, both the C(2) and C(5) positions were targeted for optimization, with SAR studies indicating that the selectivity was relatively insensitive to the steric bulk of the substituent at the C(5) position. mdpi.com In another example targeting KDR kinase, compounds with a 3-thienyl group at the 3-position were found to be twice as potent as the corresponding 3-phenyl analogues. sci-hub.se

The electronic properties (such as electronegativity and basicity) and steric factors (size and shape) of substituents play a pivotal role in modulating the biological activity of pyrazolo[1,5-a]pyrimidine analogs.

Electronic effects are highlighted in SAR studies of Trk inhibitors, where the presence of a fluorine atom at a specific position was found to be crucial for activity. mdpi.com Fluorine's high electronegativity can enhance binding interactions, such as those with the Asn655 residue in the Trk kinase domain. mdpi.com The addition of a basic side-chain to the 6-aryl ring of KDR kinase inhibitors also enhanced intrinsic potency, a modification that improves physical properties like solubility. sci-hub.se

Steric influences are equally important. The configuration and position of a methyl group can notably influence activity, demonstrating that even small changes in steric bulk can have significant consequences. mdpi.com In some cases, modifications are made specifically to reduce steric hindrance and optimize the molecule's orientation within the binding pocket. mdpi.com However, the impact of steric bulk can be target-dependent; for example, the activity of certain PI3Kδ inhibitors was found to be relatively insensitive to the steric bulkiness of the substituent at the C(5) position. mdpi.com

Compound3-Position Substituent6-Position SubstituentKDR IC50 (µM)Mitogenesis IC50 (µM)
3 3-thienyl4-phenoxyphenyl0.0511.9
4a 3-thienyl4-(3-(diethylamino)propoxy)phenyl0.0100.10
4b 3-phenyl4-(3-(diethylamino)propoxy)phenyl0.0210.16

This table demonstrates the electronic and steric influences on KDR kinase inhibition. The addition of a basic side-chain (Compound 4a vs. 3) and the change from a 3-phenyl to a 3-thienyl group (Compound 4b vs. 4a) both significantly increased potency. Data sourced from sci-hub.se.

Allosteric Modulation and ATP-Competitive Binding Mechanisms

Pyrazolo[1,5-a]pyrimidine derivatives can modulate kinase activity through different mechanisms, most commonly by acting as ATP-competitive inhibitors. rsc.org Their structural features allow them to mimic ATP and bind to the ATP-binding pocket of kinases, thereby preventing the natural substrate from binding and being phosphorylated. nih.gov This is considered a "Type I" inhibition mechanism. nih.gov

In addition to direct competition with ATP, this scaffold has also been implicated in allosteric modulation. rsc.org Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket. Some kinase inhibitors bind to the ATP site and extend into an adjacent allosteric pocket (Type II), while others bind exclusively to an allosteric pocket near the ATP site (Type III). nih.gov The ability of the pyrazolo[1,5-a]pyrimidine scaffold to function through both ATP-competitive and allosteric mechanisms contributes to its versatility and broad applicability in drug discovery. rsc.org

Optimization Strategies for Potency and Selectivity

A primary goal in developing pyrazolo[1,5-a]pyrimidine inhibitors is to optimize their potency (how strongly they inhibit the target) and selectivity (how well they distinguish the target from other related proteins). Several key strategies have proven effective.

Challenges and Future Perspectives in Pyrazolo 1,5 a Pyrimidin 6 Ol Research

Addressing Drug Resistance Mechanisms

A significant challenge in the application of pyrazolo[1,5-a]pyrimidine-based inhibitors, especially in oncology, is the development of drug resistance. nih.govrsc.org This phenomenon can reduce the long-term effectiveness of therapies. For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, resistance to first-generation drugs has necessitated the development of next-generation compounds. mdpi.comnih.gov

Future research will likely focus on:

Developing next-generation inhibitors: Designing novel Pyrazolo[1,5-a]pyrimidin-6-ol derivatives that can effectively inhibit mutated targets that are resistant to earlier generations of drugs.

Combination therapies: Investigating the use of this compound-based agents in combination with other drugs to target multiple signaling pathways, potentially preventing or delaying the onset of resistance.

Understanding resistance mechanisms: Elucidating the specific molecular mechanisms by which cancer cells develop resistance to this class of compounds to inform the design of more robust inhibitors.

Minimizing Off-Target Effects and Toxicity

While the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold allows for the development of potent inhibitors, ensuring selectivity for the intended target while minimizing effects on other cellular components is crucial to reduce toxicity. nih.govrsc.org Off-target effects can lead to adverse events and limit the therapeutic window of a drug. Research has shown that some pyrazolo[1,5-a]pyrimidine compounds have a narrow therapeutic window, with toxicity observed at doses close to the efficacious dose. researchgate.net

Key strategies to mitigate these issues include:

Structural modifications: The introduction of specific functional groups, such as a morpholine group, has been shown to improve selectivity and reduce off-target effects. mdpi.comnih.gov

Targeted delivery systems: Encapsulating this compound derivatives in nanoparticles or other delivery vehicles could help to concentrate the drug at the site of action, thereby reducing systemic exposure and toxicity.

In-depth toxicological profiling: Comprehensive preclinical studies are necessary to identify potential off-target interactions and predict toxicity, allowing for the selection of candidates with the most favorable safety profiles.

Strategies for Enhancing Selectivity and Bioavailability

The clinical success of any therapeutic agent is highly dependent on its pharmacokinetic properties, including selectivity and bioavailability. Future research on this compound will continue to explore ways to optimize these parameters.

StrategyDescriptionResearch Findings
Structural Modification Introduction of specific chemical moieties to the pyrazolo[1,5-a]pyrimidine core.The addition of a morpholine ring has been shown to enhance selectivity. nih.gov Adding a basic side-chain or incorporating 3-pyridyl groups can improve bioavailability. sci-hub.se
Macrocyclization Constraining the molecule into a cyclic structure.This approach can improve selectivity by reducing conformational flexibility, leading to a more precise fit with the target protein. biorxiv.org
Formulation Strategies Improving the solubility and absorption of the compound.The development of novel formulations, such as solid dispersions or lipid-based systems, can enhance the oral bioavailability of poorly soluble compounds.

Development of Novel Therapeutic Agents and Clinical Translation

The versatile nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it a valuable platform for the development of new therapeutic agents for a wide range of diseases. nih.gov Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases implicated in cancer and other conditions. nih.govrsc.org Several pyrazolo[1,5-a]pyrimidine-based drugs have already progressed to clinical trials and received regulatory approval, underscoring the therapeutic potential of this class of compounds. nih.gov

Future directions in this area include:

Exploring new therapeutic targets: Identifying and validating new protein kinases and other enzymes that can be effectively targeted by this compound derivatives.

Application in other diseases: Investigating the potential of these compounds for the treatment of inflammatory diseases, neurodegenerative disorders, and viral infections.

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with this compound-based therapies, enabling a personalized medicine approach.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is accelerating the discovery and development of novel this compound derivatives.

Computational Methods:

Virtual Screening: Homology model-based high-throughput virtual screening can be used to identify potential lead compounds from large chemical libraries. rsc.org

Molecular Docking: These simulations help to predict the binding modes of inhibitors with their target proteins, providing insights for rational drug design. nih.govekb.eg

ADME/Tox Prediction: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity of new chemical entities, helping to prioritize compounds with favorable drug-like properties. nih.govresearchgate.net

Experimental Methodologies:

Advanced Synthetic Strategies: The development of efficient and versatile synthetic methods, including cyclization, condensation, and microwave-assisted reactions, allows for the creation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening. nih.govrsc.org

High-Throughput Screening: Automated screening platforms enable the rapid evaluation of large numbers of compounds for their biological activity against specific targets.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of target proteins in complex with inhibitors, guiding structure-based drug design efforts.

The integration of these advanced methodologies will continue to be a driving force in the development of the next generation of this compound-based therapeutics.

Q & A

Q. What are the common synthetic routes for preparing Pyrazolo[1,5-a]pyrimidin-6-ol derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, β-enaminones react with 3-methyl-1H-pyrazol-5-amine under reflux conditions in polar aprotic solvents like DMF or pyridine to yield substituted products. Key steps include nucleophilic substitution and regioselective functionalization at positions 3, 6, and 6. Optimization of reaction time (e.g., 5–6 hours) and temperature (e.g., 80–100°C) improves yields (62–70%) . Elemental analysis, NMR (¹H/¹³C), and HRMS are critical for verifying purity and structure .

Q. How are structural and purity characteristics validated for this compound compounds?

Characterization involves:

  • Elemental analysis : Confirms molecular formulas (e.g., C₁₃H₁₁N₅O with calculated C: 61.65%, H: 4.38%, N: 27.65%) .
  • Spectroscopy : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and substituents like methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 254.1042) .
  • X-ray crystallography : Resolves regiochemical ambiguities in cases of tautomeric equilibria .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized in combinatorial libraries of this compound derivatives?

Strategies include:

  • Activated ester intermediates : Use of p-nitrophenyl esters to facilitate coupling reactions while scavenging leaving groups (e.g., p-nitrophenol) improves purity .
  • Scavenging reagents : Employ polymer-supported reagents to remove excess reactants (e.g., amines, acids) without column chromatography .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity in multi-component reactions .

Q. How do substituent effects at position 7 influence biological activity?

Substituents at position 7 modulate electronic and steric properties:

  • Electron-withdrawing groups (EWGs) : Enhance fluorescence quantum yields (e.g., nitro groups increase Φ from 0.19 to 0.51) by restricting rotational freedom .
  • Bulkier groups : Improve kinase inhibition (e.g., B-Raf IC₅₀ < 10 nM for 3-hydroxyphenyl-tropane derivatives) by occupying hydrophobic pockets .
  • Antitumor activity : Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives with p-tolylazo groups show IC₅₀ values of 2.70 µM against HEPG2 liver carcinoma cells .

Q. How should contradictory bioactivity data be analyzed across structural analogs?

Contradictions often arise from:

  • Solubility differences : Poor aqueous solubility of hydrophobic analogs (e.g., logP > 3) may understate in vitro potency. Use DMSO stock solutions with <1% final concentration .
  • Assay variability : Validate IC₅₀ values across multiple cell lines (e.g., HEPG2 vs. MCF7) and replicate experiments (n ≥ 3) .
  • Metabolic stability : Hepatic microsome studies (e.g., human/rat) identify rapid degradation of ester-containing derivatives, necessitating prodrug strategies .

Methodological Considerations

Q. What computational tools predict the electronic properties of this compound fluorophores?

  • DFT calculations : B3LYP/6-31G(d) models correlate HOMO-LUMO gaps (4.2–4.8 eV) with experimental absorption maxima (λₐᵦₛ 350–420 nm) .
  • Molecular dynamics : Simulate substituent effects on dihedral angles (34–64°) to optimize fluorescence resonance energy transfer (FRET) efficiency .

Q. How are regiochemical outcomes controlled in functionalization reactions?

  • Directing groups : Use of amino or hydroxy groups at position 6 directs electrophilic substitution to position 7 .
  • Protection-deprotection : Boc-protected amines enable selective alkylation at position 3 before deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-ol
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。